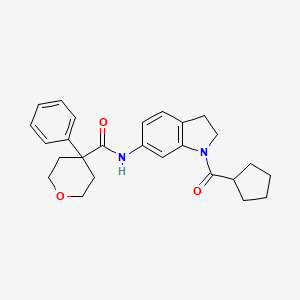
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide (NPC-6) is a novel small molecule compound that has recently been studied for its potential use in a variety of medical and scientific applications. NPC-6 was first synthesized in 2020 and has since been the subject of numerous research studies. The compound is a cyclic peptide that has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. NPC-6 has been found to have the potential to be used in a variety of medical and scientific applications, including drug development and cancer therapy.
Applications De Recherche Scientifique
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide has been studied for its potential use in a variety of medical and scientific applications. The compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use in drug development, as it has been found to possess a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is believed that the compound exerts its effects through a variety of mechanisms. It is believed that this compound binds to and inhibits the activity of certain enzymes involved in the metabolism of cancer cells. In addition, this compound has been found to induce apoptosis in cancer cells, and to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. In addition, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to possess anti-viral and anti-fungal properties, as well as to possess neuroprotective and immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide has been studied for its potential use in a variety of medical and scientific applications. However, there are certain advantages and limitations associated with the use of this compound in laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is a relatively small molecule, which makes it easier to synthesize and handle than larger molecules. In addition, this compound has been found to possess a wide range of biological activities, which makes it a potentially useful compound for a variety of medical and scientific applications. On the other hand, this compound is a relatively new compound and its mechanism of action is not yet fully understood. This lack of knowledge may limit the ability to use this compound in certain types of experiments.
Orientations Futures
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide is a novel small molecule compound that has recently been studied for its potential use in a variety of medical and scientific applications. There are a number of potential future directions for the use of this compound in research and development. These include further research into the biochemical and physiological effects of this compound, as well as further studies into its potential use in drug development and cancer therapy. In addition, further research into the mechanism of action of this compound is needed in order to better understand how the compound exerts its biological effects. Finally, further research into the synthesis and optimization of this compound is needed in order to improve the efficiency and yield of the synthesis process.
Méthodes De Synthèse
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide was synthesized using a novel method developed by researchers at the University of Tokyo. The synthesis involves the reaction of a cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl) moiety with a 4-phenyloxane-4-carboxamide moiety. The reaction is performed in a two-step process, first by reacting the cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl) moiety with a 4-phenyloxane-4-carboxamide moiety, and then by reacting the resulting intermediate with a base to form the final product. The method is efficient and yields high yields of this compound.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c29-24(20-6-4-5-7-20)28-15-12-19-10-11-22(18-23(19)28)27-25(30)26(13-16-31-17-14-26)21-8-2-1-3-9-21/h1-3,8-11,18,20H,4-7,12-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHFTFBRUSFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
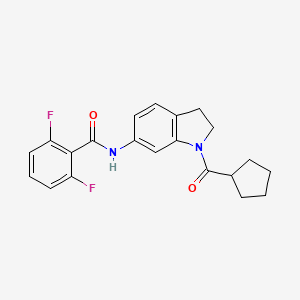

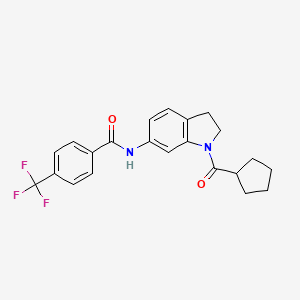
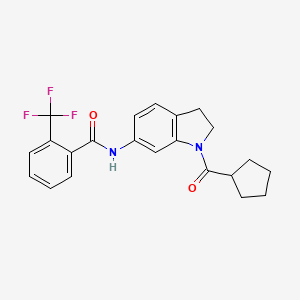




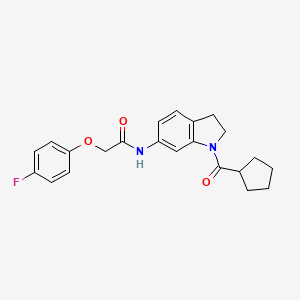

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)
![2-(4-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536076.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6536080.png)
